1-Dehydro Androsterone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

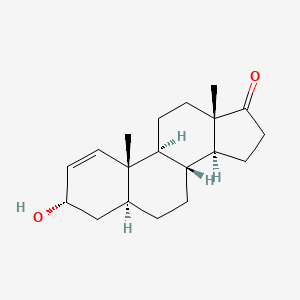

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMROBVXGSLPAY-HLUDHZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737267 | |

| Record name | (3alpha,5alpha)-3-Hydroxyandrost-1-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38859-37-9 | |

| Record name | (3alpha,5alpha)-3-Hydroxyandrost-1-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Extraction:

Solid-Phase Extraction (SPE) : This is a highly common and effective technique for cleaning up and concentrating steroids from biological fluids. nih.govnih.gov Cartridges packed with a C18 sorbent are frequently used. nih.gov The process involves pre-conditioning the cartridge, loading the diluted sample, washing away interferences, and finally eluting the retained steroids with an organic solvent. nih.gov

Liquid-Liquid Extraction (LLE) : An alternative method where the sample is mixed with an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether). nih.govdshs-koeln.de The steroids partition into the organic layer, which is then separated and evaporated. LLE can be effective but may consume larger volumes of solvent compared to SPE. nih.gov

Derivatization:for Gc Ms Analysis, Derivatization is Essential to Improve the Analytical Characteristics of Steroids. This Chemical Modification Increases Their Volatility and Thermal Stability While Reducing Their Polarity, Leading to Better Chromatographic Peak Shape and Sensitivity.uni Muenchen.de

Validation of Analytical Methods for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications involving the quantification of 1-Dehydro Androsterone (B159326), validation ensures that the data generated are reliable, accurate, and reproducible. elementlabsolutions.com Key validation parameters, often based on guidelines from regulatory bodies, include linearity, sensitivity, precision, and accuracy. rjptonline.orgresearchgate.net

Linearity and Range : Linearity demonstrates the method's ability to produce test results that are directly proportional to the analyte concentration within a specific range. elementlabsolutions.com It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, with a value of >0.99 generally being acceptable. rjptonline.orgmedrxiv.org The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. elementlabsolutions.com

Sensitivity : The sensitivity of a method is established by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). virginia.edu

LOD : The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, with a signal-to-noise ratio typically greater than 3. sci-hub.se

LOQ : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. virginia.edumdpi.com

Precision : This parameter expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. elementlabsolutions.com It is usually reported as the coefficient of variation (CV) or relative standard deviation (RSD).

Intra-assay Precision (Repeatability) : Assesses precision within a single analytical run.

Inter-assay Precision (Reproducibility) : Assesses precision across different analytical runs on different days. virginia.edu

Accuracy : Accuracy measures the closeness of the mean test result to the true or accepted reference value. elementlabsolutions.com It is often determined by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. Recoveries are typically expected to be within a range of 80-120%. medrxiv.orgvirginia.edu

Table 5: Typical Acceptance Criteria for Analytical Method Validation in Research

Table of Mentioned Compounds

Molecular and Cellular Mechanisms of 1 Dehydro Androsterone Action in Preclinical Systems

Androgen Receptor (AR) Interactions and Transcriptional Activation

Ligand Binding Dynamics and Specificity

1-Dehydroandrosterone (1-DHEA) is a steroid precursor that can be converted to more potent androgens. biosynth.com Its interaction with the androgen receptor (AR) is complex and not fully elucidated. While some studies suggest that 1-DHEA itself can directly bind to and activate the AR, contributing to genomic effects, others indicate it has a low affinity for the receptor. biosynth.comresearchgate.net

Research indicates that the binding affinity of androgens to the AR can vary significantly. For instance, dihydrotestosterone (B1667394) (DHT) exhibits a high binding affinity, which is more than double that of testosterone (B1683101). glowm.commdpi.com In contrast, 1-DHEA is considered a weak androgen. scirp.org One study using a yeast androgen assay found that 1-DHEA was about 1/100th as active as DHT, suggesting a much lower binding affinity and/or ability to activate the receptor. wada-ama.org Another study using a yeast bioassay reported that 1-DHEA showed no androgenic activity on its own but suggested it might compete with more potent androgens for AR binding due to a low calculated free energy of binding. researchgate.net

The specificity of AR binding is crucial for its function. Derivatives of androsterone (B159326), a related compound, have been synthesized to explore their interaction with the AR. tandfonline.com Most of these derivatives showed weak or no binding to the AR, with one exception that demonstrated strong binding affinity. tandfonline.com This highlights how small structural changes can significantly impact receptor interaction.

Genomic Signaling Pathways and Gene Expression Regulation

Upon binding to the AR, androgens initiate a cascade of events leading to the regulation of target gene expression. This process, known as genomic signaling, involves the translocation of the ligand-activated AR to the nucleus, where it binds to specific DNA sequences called androgen response elements (AREs) in the promoter regions of target genes. pnas.org

Studies using reporter gene assays have demonstrated that 1-DHEA can induce AR-regulated gene expression in vitro. scirp.org In a yeast androgen screen, 1-DHEA was shown to transactivate AR-driven reporter genes, although with significantly lower potency than DHT. wada-ama.org This indicates that 1-DHEA can initiate the genomic signaling cascade, leading to the transcription of androgen-responsive genes.

The regulation of gene expression by androgens is a key mechanism underlying their physiological effects. For example, in prostate cancer cells, androgens regulate the expression of genes involved in cell growth and proliferation, such as prostate-specific antigen (PSA). nih.gov While direct evidence for 1-DHEA's specific gene targets is limited, its ability to activate the AR suggests it can influence the expression of a similar set of genes as other androgens, albeit to a lesser extent.

Reporter Gene Assays for Androgenic Potential (e.g., Yeast Androgen Assay)

Reporter gene assays are valuable in vitro tools for assessing the androgenic potential of compounds. These assays typically use a host cell (like yeast or mammalian cells) that has been genetically engineered to express the AR and a reporter gene linked to an ARE. nih.gov When an androgenic compound is introduced, it binds to the AR, which then activates the transcription of the reporter gene, producing a measurable signal.

Yeast-based androgen bioassays have been widely used to screen for compounds with androgenic or anti-androgenic activity. nih.gov In such an assay, 1-DHEA was found to have about 1/100th the androgenic activity of DHT. wada-ama.org Another study using a yeast androgen bioassay reported that 1-DHEA itself did not show any androgenic activity. researchgate.net However, when incubated with liver enzymes to mimic metabolism, it could be converted to substances that did activate the androgen receptor. nih.govmdpi.com This highlights the importance of metabolic activation for some prohormones.

Mammalian cell-based reporter assays are also employed. For instance, in human prostate cancer cells, the androgenic activity of various steroids has been evaluated by their ability to induce a reporter gene. pnas.org These assays provide a quantitative measure of a compound's ability to activate the AR and initiate a genomic response.

Table 1: Relative Androgenic Potency of 1-Dehydroandrosterone and Other Androgens in a Yeast Androgen Assay

| Compound | Relative Androgenic Potency (compared to DHT) |

| 5α-dihydrotestosterone (DHT) | 1 |

| 1-Androstenedione (B1247873) | 0.1 |

| 1-Testosterone | ~1 |

| 1-Dehydroandrosterone (1-DHEA) | 0.01 |

| 1-Dehydroepiandrosterone (1-DHEA) | 0.01 |

Data sourced from a yeast androgen screen. wada-ama.org

Modulation of Specific Enzyme Activities

1-Dehydroandrosterone and its parent compound, DHEA, can influence the activity of various enzymes involved in steroid metabolism and other cellular processes. biosynth.com DHEA is synthesized from cholesterol through a series of enzymatic steps involving enzymes like CYP11A1 and CYP17A1. wikipedia.org It can then be converted to other steroids by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). biosynth.comfrontiersin.org

Studies have investigated the ability of androsterone derivatives to inhibit steroidogenic enzymes like type 3 17β-HSD. tandfonline.com While the tested compounds were generally weak inhibitors, this research demonstrates the potential for steroids to modulate the activity of enzymes involved in their own synthesis and metabolism. tandfonline.com

Furthermore, DHEA has been shown to affect the activity of enzymes involved in lipid metabolism and cellular signaling. For instance, DHEA administration in mice led to changes in the activity of hepatic protein kinases and phosphatases. nih.gov It has also been reported to inhibit the activity of cAMP-specific phosphodiesterase in chicken hepatocytes. cambridge.org

Table 2: Enzymes Involved in the Metabolism and Action of 1-Dehydroandrosterone and Related Steroids

| Enzyme | Function |

| CYP17A1 | Involved in the biosynthesis of DHEA from pregnenolone. frontiersin.orgwikipedia.org |

| 3β-HSD | Converts DHEA to androstenedione (B190577). biosynth.comfrontiersin.org |

| 17β-HSD | Interconverts 17-keto and 17β-hydroxy steroids. tandfonline.com |

| SULT2A1 | Sulfates DHEA to DHEA-S. wikipedia.org |

| Steroid Sulfatase (STS) | Converts DHEA-S back to DHEA. wikipedia.org |

Cellular Signaling Cascade Modulation (e.g., phosphorylation events)

1-Dehydroandrosterone and related steroids can modulate various intracellular signaling cascades, often through the phosphorylation and dephosphorylation of key signaling proteins. nih.gov These signaling pathways can be activated through both genomic and non-genomic mechanisms and play a crucial role in mediating the diverse biological effects of these steroids.

In vascular endothelial cells, DHEA has been shown to stimulate the phosphorylation of several important signaling molecules, including Akt and endothelial nitric oxide synthase (eNOS). oup.com This leads to increased production of nitric oxide. oup.com DHEA also activates the MAPK signaling pathway, which can lead to the secretion of endothelin-1. oup.com

Furthermore, DHEA can activate the cyclic adenosine (B11128) 3',5'-monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. cambridge.org In chicken hepatocytes, this activation leads to a decrease in the level of sterol regulatory element-binding protein-1 (SREBP-1), a key regulator of lipid metabolism. cambridge.org DHEA has also been shown to stimulate the phosphorylation of FoxO1, a transcription factor involved in regulating endothelial function, via PI3K- and PKA-dependent pathways. nih.gov

The modulation of these signaling cascades by 1-DHEA and its related compounds highlights their complex and multifaceted roles in cellular regulation.

Biochemical and Physiological Roles of 1 Dehydro Androsterone in Experimental Models

Influence on Androgenic Pathways in Animal Models

1-Dehydroandrosterone, also known as 1-Androsterone or 1-DHEA, is a synthetic anabolic-androgenic steroid (AAS) and a prohormone to other 1-dehydrogenated androstanes. wikipedia.org Its primary mechanism of action involves a two-step enzymatic conversion to 1-testosterone. mrsupplement.com.au This conversion is central to its androgenic effects observed in animal models.

In various animal models, the administration of 1-Dehydroandrosterone leads to significant androgenic activity. This is primarily attributed to its conversion to 1-testosterone, which then binds to androgen receptors in tissues like muscle, stimulating protein synthesis and promoting muscle growth. mrsupplement.com.auvulcanchem.com Studies in rodents have demonstrated that 1-Dehydroandrosterone can lead to an increase in lean body mass and a decrease in fat mass. physiology.org For instance, one study noted that a prohormone supplement containing 3β-hydroxy-5α-androst-1-en-17-one enhanced resistance training gains in terms of lean body mass. physiology.org

The androgenic potential of 1-Dehydroandrosterone and its metabolites varies, with 1-testosterone exhibiting the most potent activity. vulcanchem.com It is important to note that while much of its effect is through conversion, 1-Dehydroandrosterone itself may possess some intrinsic androgenic activity. vulcanchem.com

Animal models, particularly those involving orchiectomized (castrated) rodents, are frequently used to evaluate the androgenic effects of compounds like 1-Dehydroandrosterone. In these models, the administration of 1-Dehydroandrosterone can restore androgen-dependent tissues and functions, providing clear evidence of its androgenic potential. A study on orchiectomized male mice treated with DHEA showed restored physiological levels of androgens in male reproductive organs. oup.com

Furthermore, research using animal models helps in understanding the broader physiological impacts. For example, studies on dehydroepiandrosterone (B1670201) (DHEA), a related compound, in various animal models have shown effects on conditions like diabetes, obesity, and atherosclerosis. nih.govaginganddisease.org DHEA-induced animal models are also utilized to study conditions like polycystic ovary syndrome (PCOS). dergipark.org.tr

The following table summarizes findings from a study on the effects of a prohormone containing 3β-hydroxy-5α-androst-1-en-17-one on body composition in animal models.

| Group | Change in Lean Body Mass | Change in Fat Body Mass |

|---|---|---|

| Prohormone | +6.3% (± 1.2) | -24.6% (± 7.1) |

| Placebo | +0.5% (± 0.8) | -9.5% (± 3.6) |

Investigations in In Vitro Cell Culture Systems (e.g., prostate, muscle, bone cell lines)

In vitro studies using various cell lines have been instrumental in elucidating the cellular mechanisms of 1-Dehydroandrosterone. These investigations often focus on its conversion to active androgens and the subsequent effects on cell proliferation, differentiation, and gene expression in specific cell types.

Prostate Cell Lines: Research on human prostate cancer cell lines such as LNCaP, C4-2B, 22Rv1, and ARCaP has shown that these cells can metabolize DHEA, a related steroid, into androgens like androstenedione (B190577), androstenediol, testosterone (B1683101), and dihydrotestosterone (B1667394) (DHT). umich.edu This conversion is significant as it demonstrates that prostate cancer cells themselves can produce potent androgens from adrenal precursors, potentially driving their own growth. This process is relevant to the study of 1-Dehydroandrosterone, which follows a similar conversion pathway to the potent androgen 1-testosterone.

Muscle Cell Lines: In muscle cell lines, the primary focus is on the anabolic effects of androgens. The conversion of 1-Dehydroandrosterone to 1-testosterone leads to the activation of androgen receptors in muscle cells. mrsupplement.com.au This activation stimulates protein synthesis and promotes muscle cell growth and repair, which are key aspects of its anabolic activity. mrsupplement.com.auvulcanchem.com

Bone Cell Lines: Studies involving bone cell lines, specifically osteoblasts, have revealed a previously unrecognized function of these cells in androgen synthesis. Research has shown that murine osteoblasts can convert DHEA into androstenedione, androstenediol, and ultimately testosterone. umich.edu This locally produced testosterone can then act on surrounding cells. For instance, conditioned media from DHEA-treated osteoblasts were found to increase androgen receptor signaling and proliferation in androgen-sensitive prostate cancer cell lines. umich.edunih.gov These findings suggest that the bone microenvironment can be a source of androgens, which has implications for conditions like prostate cancer bone metastasis.

The table below illustrates the production of androgenic steroids by human prostate cancer cell lines when treated with DHEA.

| Cell Line | Androgen Produced from DHEA |

|---|---|

| LNCaP | Androstenedione, Androstenediol, Testosterone, DHT |

| C4-2B | Androstenedione, Androstenediol, Testosterone, DHT |

| 22Rv1 | Androstenedione, Androstenediol, Testosterone, DHT |

| ARCaP | Androstenedione, Androstenediol, Testosterone, DHT |

Modulation of Steroidogenic Enzyme Activity in Tissue Homogenates

The biological activity of 1-Dehydroandrosterone is critically dependent on its metabolism by various steroidogenic enzymes. Studies using tissue homogenates have been vital in identifying the key enzymes involved in its conversion and in understanding how their activity can be modulated.

The conversion of 1-Dehydroandrosterone to its active metabolite, 1-testosterone, is a two-step process mediated by specific enzymes. mrsupplement.com.au The primary enzymes involved are 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). Tissue homogenates from various organs can be used to assess the activity of these enzymes and their capacity to metabolize 1-Dehydroandrosterone.

The activity of these enzymes can vary significantly between different tissues, leading to tissue-specific differences in the conversion of 1-Dehydroandrosterone and the resulting androgenic effects. For example, the liver is a primary site of steroid metabolism, and liver homogenates would be expected to show high activity of enzymes involved in the metabolism of 1-Dehydroandrosterone.

Furthermore, the expression and activity of these enzymes can be influenced by various factors, including the presence of other steroids or drugs. For instance, in the context of DHEA metabolism, the activity and expression of hydroxysteroid dehydrogenases in the prostate determine whether the final effect is androgenic or estrogenic. nih.gov

The following table lists the key enzymes involved in the metabolism of 1-Dehydroandrosterone and their functions.

| Enzyme | Function in 1-Dehydroandrosterone Metabolism |

|---|---|

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts 1-Dehydroandrosterone to 1-androstenedione (B1247873) |

| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Converts 1-androstenedione to 1-testosterone |

Mechanistic Studies on Tissue-Specific Responses in Preclinical Organisms

Mechanistic studies in preclinical organisms have revealed that the physiological responses to 1-Dehydroandrosterone are highly tissue-specific. This specificity is largely due to differential expression of metabolic enzymes and androgen receptors in various tissues.

In a study involving orchiectomized male mice treated with DHEA, a comprehensive analysis of tissue-specific sex steroid levels was conducted. oup.com The findings from this study provide valuable insights that can be extrapolated to understand the tissue-specific effects of 1-Dehydroandrosterone, given their related metabolic pathways. The study demonstrated that DHEA treatment restored physiological levels of androgens in male reproductive organs. oup.com However, dihydrotestosterone (DHT) levels were not restored in skeletal muscle or the brain. oup.com

A particularly striking finding was the significant increase in androgen levels in the liver following DHEA administration. oup.com This suggests a preferential metabolism of DHEA to potent androgens in the liver. This tissue-specific accumulation of androgens could have implications for liver function and health. oup.com

The differential response in various tissues highlights the importance of local steroid metabolism, often referred to as intracrinology. The ability of a tissue to convert a prohormone like 1-Dehydroandrosterone into a potent androgen determines the magnitude of the local androgenic effect.

A study on the effects of a prohormone supplement containing 3β-hydroxy-5α-androst-1-en-17-one in humans also provides relevant data. While this was a human study, the observed effects on various health markers underscore the systemic and tissue-specific impacts of such compounds. The study reported elevations in serum creatinine (B1669602) and aspartate transaminase, along with reductions in serum albumin and alkaline phosphatase, indicating effects on kidney and liver function. physiology.org

The following table summarizes the tissue-specific androgen levels observed in orchiectomized mice treated with DHEA, which serves as a model for understanding the effects of 1-Dehydroandrosterone.

| Tissue | Effect of DHEA Treatment on Androgen Levels |

|---|---|

| Male Reproductive Organs | Restored to physiological levels |

| Skeletal Muscle | DHT levels not restored |

| Brain | DHT levels not restored |

| Liver | Large increase in androgen levels |

Advanced Analytical Methodologies for 1 Dehydro Androsterone and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of steroids, allowing for the separation of target analytes from a complex mixture. Both gas and liquid chromatography are widely used, each with its own set of advantages for the analysis of 1-DHEA and its metabolites.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the comprehensive profiling of urinary steroids. nih.govsouthtees.nhs.uk It provides qualitative and quantitative data on the excretion of steroid metabolites. southtees.nhs.uk For the analysis of 1-DHEA and its metabolites, GC-based methods typically involve a derivatization step to increase the volatility and thermal stability of the analytes. nih.govrug.nl Common derivatizing agents include MSTFA/TMSI/Dithioerythritol. dshs-koeln.de

In a study identifying the metabolites of a supplement containing 3β-hydroxy-5α-androst-1-en-17-one, GC-MS analysis was performed on a system equipped with a capillary column. nih.gov The temperature program was optimized to achieve separation of the various metabolites. dshs-koeln.deuu.nl Urinary steroid profiling by GC-MS is instrumental in detecting altered steroid metabolism. southtees.nhs.ukwiley.com Following the administration of a product containing "1-Androsterone," GC-MS analysis of urine samples revealed several metabolites, including 1-testosterone, 1-androstenedione (B1247873), and 3α-hydroxy-5α-androst-1-en-17-one. nih.gov This technique can also monitor changes in the ratios of endogenous steroids, such as androsterone (B159326) to etiocholanolone, which can be indicative of exogenous steroid administration. nih.govnih.gov

Table 1: GC-MS Parameters for Steroid Metabolite Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | HP Ultra I, 17m, 0.2 mm i.d., 0.11um film thickness | dshs-koeln.de |

| Carrier Gas | Helium, 12 psi | dshs-koeln.de |

| Injector Temperature | 280 °C | dshs-koeln.de |

| Temperature Program | 180°C - 3°C/min to 229°C, 229°C - 40°C/min to 300°C, hold for 4 min | dshs-koeln.de |

| Ionization Mode | EI, 70 eV | dshs-koeln.de |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a versatile alternative to GC, often without the need for derivatization. nih.govmedrxiv.org These methods are widely used for the analysis of 1-DHEA and its metabolites in various matrices, including pharmaceutical formulations and biological fluids. nih.govnih.gov

Reversed-phase HPLC is a common technique for the determination of dehydroepiandrosterone (B1670201) (DHEA) and its analogs. ajol.info A typical HPLC method for DHEA analysis might use a C18 column with a mobile phase consisting of a mixture of methanol, water, and an organic modifier like acetic acid. nih.govajol.info Detection is often carried out using a UV detector at a specific wavelength, for instance, 258 nm. nih.gov The simplicity and high reproducibility of HPLC methods make them suitable for routine analysis. ibmc.msk.runih.gov

UHPLC systems, which use smaller particle size columns, provide higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. lcms.cz UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the simultaneous quantification of multiple steroids in complex biological samples like serum and urine. nih.govdoaj.orgmdpi.com These methods often involve a simple extraction procedure followed by direct injection into the LC-MS/MS system. nih.govunipi.it

Table 2: Example HPLC and UHPLC Conditions for DHEA Analysis

| Parameter | HPLC Method | UHPLC Method | Reference |

|---|---|---|---|

| Column | Supelcosil C18 (25 cm x 4.6 mm, 5 µm) | C18 Zorbax Eclipse Plus (50 mm x 2.1 mm, 1.8 µm) | medrxiv.orgnih.gov |

| Mobile Phase | Methanol:Sodium Acetate Buffer:Acetic Acid (57:42:1, v/v/v) | Gradient of Water with 0.2 mM NH4F and Methanol with 0.2 mM NH4F | medrxiv.orgnih.gov |

| Flow Rate | 1 mL/min | Not specified | medrxiv.orgnih.gov |

| Detection | UV at 258 nm | ESI-MS/MS | medrxiv.orgnih.gov |

Mass Spectrometric (MS) Detection and Identification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of 1-DHEA and its metabolites. When coupled with a chromatographic separation technique, it provides unparalleled specificity and sensitivity.

GC-MS is a gold standard for the identification and profiling of steroid metabolites in biological fluids. nih.govnih.gov The mass spectrometer fragments the derivatized analytes in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.govrsc.org Following the administration of a supplement containing 3β-hydroxy-5α-androst-1-en-17-one, GC-MS analysis of urine samples identified several key metabolites, including 1-testosterone, 1-androstenedione, 3α-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diol. nih.gov The parent compound was also detected. nih.gov

The analysis of urinary steroid profiles by GC-MS can reveal significant alterations in endogenous steroid concentrations after the administration of 1-DHEA, providing evidence of its use. nih.gov This technique is also crucial for identifying previously unknown metabolites. nih.gov

LC-MS/MS and UHPLC-MS/MS have become the methods of choice for the sensitive and specific quantification of steroids in clinical and research settings. nih.govunipi.it These techniques utilize multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, significantly enhancing selectivity and reducing chemical noise. unipi.itnih.gov

A validated UHPLC-MS/MS assay for urinary DHEA and its hydroxylated metabolites demonstrated a lower limit of quantification (LLOQ) of 0.500 ng/ml, showcasing the high sensitivity of the method. nih.gov Such methods are crucial for pharmacokinetic studies and for evaluating the use of these steroids as biomarkers. nih.gov The development of these assays often involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters to achieve the desired accuracy and precision. nih.govunipi.it

Table 3: Performance Characteristics of a UHPLC-MS/MS Method for DHEA and Metabolites

| Analyte | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Reference |

|---|---|---|---|---|

| DHEA | 0.500 | -4.6 to 4.4 | ≤ 6.9 | nih.gov |

| 7β-hydroxy-DHEA | 0.500 | -5.2 to 2.4 | ≤ 5.8 | nih.gov |

| Cortisone | 0.500 | -4.8 to 3.0 | ≤ 5.1 | nih.gov |

High-resolution accurate mass spectrometry (HRAM-MS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites and for increasing the confidence in analyte identification. A study developing a UHPLC-HRMS method for the simultaneous determination of various endogenous anabolic androgenic steroids, including DHEA and its conjugates, in human serum highlights the power of this technique. researchgate.net The full-scan acquisition mode of HRAM-S allows for the retrospective analysis of data and aids in the identification of the most suitable adducts for detection and quantification. researchgate.net This capability is particularly useful in complex metabolic studies where unexpected metabolites may be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of steroidal compounds, including 1-Dehydro Androsterone. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of the molecule, allowing for definitive confirmation of its identity and stereochemistry. For this compound, also known as (3α,5α)-3-Hydroxyandrost-1-en-17-one, NMR is crucial for verifying the positions of the hydroxyl group, the ketone, and the double bond within the androstane (B1237026) skeleton. lgcstandards.com

In a typical analysis, a sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3), containing a reference standard like tetramethylsilane (B1202638) (TMS). swgdrug.org Analysis is performed using high-field NMR spectrometers (e.g., 400 MHz or higher) to acquire one-dimensional (1D) and two-dimensional (2D) spectra. swgdrug.org

¹H NMR (Proton NMR) spectra provide information on the chemical environment of each hydrogen atom. For this compound, characteristic signals include those for the vinylic protons of the C1-C2 double bond, the proton attached to the carbon bearing the hydroxyl group (C3), and the methyl protons at C18 and C19.

¹³C NMR (Carbon NMR) spectra reveal the number of chemically distinct carbon atoms. The spectrum for this compound will show a characteristic downfield signal for the carbonyl carbon at C17 (around 220 ppm) and signals for the sp² carbons of the double bond. bmrb.ionih.gov

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. For instance, an HMBC spectrum can confirm the position of the C17 carbonyl group by showing correlations to nearby protons. rsc.org

The collective data from these NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the molecular structure with high confidence. This level of structural detail is essential for reference standard characterization and for studying the metabolism of the compound. lgcstandards.com

Table 1: Representative NMR Data for Androsterone Analogs (Note: Specific high-resolution data for this compound is proprietary; this table illustrates typical chemical shifts for the related Androsterone structure to demonstrate the type of data obtained from NMR analysis.)

Data sourced from publicly available databases for Androsterone. bmrb.io

Optimization of Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of this compound and its metabolites by instrumental methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The primary goals are to isolate the analytes from the complex biological matrix (e.g., urine, plasma), eliminate interferences, and enhance detection. tandfonline.comnih.gov

A typical workflow involves extraction followed by derivatization, especially for GC-MS analysis.

Emerging Research Applications and Methodological Advancements

Development of Chemical Probes and Ligands for Target Identification

The precise molecular targets through which 1-Dehydroandrosterone exerts its biological effects are not fully elucidated. A significant challenge in steroid research is identifying specific receptors and binding proteins. While studies have sought to find specific receptors for the related and abundant steroid Dehydroepiandrosterone (B1670201) (DHEA) for over two decades, the biochemical identity of many of these proteins remains elusive. nih.govunipi.it The development of chemical probes and specific ligands is a critical strategy to address this gap.

Chemical probes are specialized molecules derived from a parent compound, such as 1-Dehydroandrosterone. They are designed with a reporter tag (e.g., a fluorophore or biotin) or a reactive group that allows for the visualization, isolation, and identification of binding partners within a complex biological system. The design of these probes is challenging, as the modification must not significantly alter the bioactivity or binding characteristics of the parent molecule. rsc.org

For androgens and their precursors, the development of more specific ligands is essential for distinguishing between actions mediated by different receptors. mdpi.com For instance, research on DHEA metabolites has revealed that they can act as ligands for estrogen receptors (ERα and ERβ), complicating the interpretation of their biological effects. nih.gov The creation of highly selective ligands derived from 1-Dehydroandrosterone would enable researchers to isolate its interactions with specific targets, such as the androgen receptor (AR), and differentiate these from off-target effects. This approach is fundamental to confirming receptor engagement and mapping the signaling pathways activated by the compound.

Integration with "Omics" Technologies (e.g., metabolomics) in Preclinical Research

"Omics" technologies, particularly metabolomics, have become indispensable tools in preclinical research involving androgens like 1-Dehydroandrosterone. Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, providing a functional readout of the physiological state of a cell or organism. This hypothesis-free approach can reveal novel biomarkers and metabolic pathways affected by a compound. nih.govmdpi.com

Preclinical studies using animal models have successfully integrated metabolomics to understand the systemic effects of androgen precursors. For example, a nontargeted metabolomics analysis of skeletal muscle in mice treated with DHEA revealed significant alterations in 32 metabolites and five major metabolic pathways, linking androgen excess to changes in muscle metabolism. nih.gov Similarly, metabolomics has been used to study the effects of testosterone (B1683101) administration during severe energy deficit, identifying distinct metabolic signatures, including elevated levels of androgenic steroids like androsterone (B159326) sulfate (B86663) and changes in fatty acid and amino acid metabolites. nih.govresearchgate.net

These technologies are also applied in clinical research contexts that inform preclinical models. Urine steroid metabolomics is being explored as a tool for detecting certain cancers by profiling steroid metabolites, including DHEA. oup.com Furthermore, a metabolome-wide study linked decreased levels of serum androgens, such as androsterone sulfate and epiandrosterone (B191177) sulfate, to Dry Eye Disease, demonstrating the power of metabolomics to connect steroid profiles with specific pathologies. nih.gov

| "Omics" Application | Model/System | Key Findings Related to Androgen Metabolism | Reference |

|---|---|---|---|

| Nontargeted Metabolomics | Skeletal muscle from DHEA-induced PCOS mice | Identified significant changes in 32 metabolites and 5 metabolic pathways, indicating mitochondrial impairment. | nih.gov |

| Metabolome-Wide Association Study | Human serum | Found a strong association between decreased levels of androsterone sulfate and epiandrosterone sulfate and Dry Eye Disease. | nih.gov |

| Serum Metabolomics | Healthy men undergoing severe energy deficit | Testosterone administration led to higher levels of androgenic steroid metabolites (e.g., androsterone sulfate) and altered fatty acid/amino acid profiles. | nih.gov |

| Urine Steroid Metabolomics | Human urine samples | Used for differentiating adrenocortical carcinomas from benign tumors by profiling steroid hormone metabolites. | oup.com |

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational methods provide powerful insights into the interactions between ligands like 1-Dehydroandrosterone and their protein targets at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict binding affinities, identify key amino acid residues involved in the interaction, and model the conformational changes that occur upon binding. frontiersin.orgresearchgate.net

Molecular docking predicts the preferred orientation and binding energy of a ligand when it interacts with a receptor's active site. frontiersin.org This approach has been used to study the interaction of DHEA with various enzymes and receptors. frontiersin.orgresearchgate.net For example, docking simulations were employed to investigate how DHEA interacts with the active site of the enzyme InhA from Mycobacterium tuberculosis. frontiersin.org

Molecular dynamics simulations extend these findings by modeling the movement of every atom in the ligand-receptor complex over time. This provides a dynamic view of the binding process and the stability of the interaction. MD simulations have been used to:

Investigate the binding pathway of androstenedione (B190577) to the enzyme aromatase. nih.gov

Assess the stability of the DHEA-InhA enzyme complex, showing that the interaction is stable over the simulation period. frontiersin.org

Compare the binding of DHEA, estrone, and estradiol (B170435) to the CYP3A7 enzyme to understand ligand selectivity. researchgate.net

Examine how androsterone derivatives interact with the 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) enzyme, revealing that they can compete for the cofactor-binding site. nih.gov

These computational approaches are invaluable for rational drug design, helping to predict the activity of new derivatives and to understand the structural basis of their biological function before undertaking more resource-intensive experimental studies. frontiersin.orgbohrium.com

Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To dissect the specific cellular and tissue-level mechanisms of 1-Dehydroandrosterone, researchers utilize a variety of advanced in vitro (cell-based) and ex vivo (tissue-based) models. These systems offer controlled environments to study biological activities independent of systemic influences. scirp.org

In Vitro Cell-Based Systems: Cell-based assays are crucial for screening compounds and elucidating signaling pathways. oup.com For androgens, these models often involve cell lines engineered to express specific receptors and reporter genes. When an androgen binds to the receptor, it triggers the expression of a reporter (like luciferase or green fluorescent protein), providing a measurable signal of receptor activation. dphen1.comnih.gov These assays are more sensitive than older methods and can detect the biological activity of unknown compounds without prior knowledge of their structure. oup.comnih.gov

| Model System | Cell Line(s) | Application in Androgen Research | Reference |

|---|---|---|---|

| Yeast-Based Bioassay | Saccharomyces cerevisiae | Expresses human androgen receptor (hAR) and an ARE-driven luciferase reporter to screen for androgenic compounds. | dphen1.comnih.gov |

| Mammalian Reporter Assay | CV1, HEK293, U2OS | Stably express hAR and an androgen-responsive reporter gene for highly sensitive and selective screening of AR agonists and antagonists. | nih.govnih.gov |

| Glial Cell Culture | OLN-93, C6 | Used as a model of preterm infant hyperoxia to investigate the neuroprotective effects of DHEA. | imrpress.com |

| Multi-Cell Line Panel | Mouse, rat, and human cell lines | To compare the species-specific biological and anabolic functions of DHEA at the cellular level. | scirp.org |

Ex Vivo Models (Tissue Explants): Ex vivo models use fresh tissue cultured outside the body, preserving the tissue architecture and cell-cell interactions. This provides a bridge between simplified in vitro cultures and complex in vivo organisms. Studies on DHEA and its sulfate (DHEAS) have used tissue explants to investigate effects in a more physiologically relevant context.

Adipose Tissue: Explants of visceral adipose tissue from humans and epididymal adipose tissue from rats have been used to demonstrate that DHEA(S) stimulates lipolysis (the breakdown of fat). researchgate.net

Nervous System: Spinal cord explants from mouse embryos have been instrumental in showing that DHEA promotes the proliferation and differentiation of neural precursor cells, an effect dependent on Sonic hedgehog (Shh) signaling. nih.gov

Immune System: Explant cultures of human spleen tissue have been used to study the complex relationship between DHEA and the production of the cytokine Interleukin-6 (IL-6). nih.gov

These advanced models are essential for building a detailed, mechanistic understanding of how 1-Dehydroandrosterone functions at the molecular, cellular, and tissue levels.

Future Directions and Research Gaps in 1 Dehydro Androsterone Studies

Comprehensive Elucidation of Metabolic Networks and Tissue Specificity

A primary research gap is the incomplete map of 1-dehydroandrosterone's metabolic fate within the human body. While it is known to be a precursor to other steroids, the precise pathways, enzymatic players, and their tissue-specific activities require systematic investigation. Future research should prioritize a detailed exploration of its metabolic network.

The conversion of 1-dehydroandrosterone likely involves key steroidogenic enzymes whose roles have been characterized for related compounds like dehydroepiandrosterone (B1670201) (DHEA). physiology.orgnih.gov For instance, the bioactivation of 3β-hydroxy-5α-androst-1-en-17-one (a form of 1-androsterone) into the potent anabolic steroid 1-testosterone involves oxidation at the C3 position and reduction at the C17 position. frontiersin.org However, the specific isoforms of enzymes such as 3β-hydroxysteroid dehydrogenase (HSD3B) and 17β-hydroxysteroid dehydrogenase (17β-HSD) that preferentially metabolize 1-dehydroandrosterone are not definitively known.

Furthermore, the tissue-specific nature of this metabolism is a critical unknown. The expression and activity of steroidogenic enzymes vary significantly between tissues like the liver, skeletal muscle, adipose tissue, and prostate, which dictates whether the local effect is androgenic or otherwise. glowm.comoup.com For example, skeletal muscle has been shown to locally convert DHEA into testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and it is crucial to determine if and how efficiently this occurs for 1-dehydroandrosterone. physiology.org Understanding this tissue specificity is fundamental to predicting its physiological effects.

Table 1: Key Androgen Metabolizing Enzymes and Research Gaps for 1-Dehydroandrosterone

| Enzyme Family | Specific Enzyme/Isoform | Known Function in Androgen Metabolism | Research Gap for 1-Dehydroandrosterone |

|---|---|---|---|

| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD (Type 1 & 2) | Converts Δ5-steroids (like DHEA) to Δ4-steroids. physiology.orgglowm.com | Identification of specific isoforms that metabolize 1-dehydroandrosterone and their kinetic parameters. |

| 17β-HSD (Multiple Types) | Interconverts weaker 17-keto steroids into more potent 17β-hydroxy steroids (e.g., androstenedione (B190577) to testosterone). physiology.orgnih.gov | Which 17β-HSD isoforms are responsible for converting 1-dehydroandrosterone to 1-testosterone and in which tissues? | |

| 3α-HSD | Involved in the reversible conversion of DHT to less active metabolites. glowm.com | Role in the potential inactivation or modification of 1-dehydroandrosterone or its metabolites. | |

| Reductases | 5α-reductase (Type 1 & 2) | Converts testosterone to the more potent androgen, DHT. physiology.org | Does 1-dehydroandrosterone or its metabolite 1-testosterone undergo 5α-reduction? If so, by which isoforms? |

| Cytochrome P450 Enzymes | CYP17A1 (17α-hydroxylase/17,20-lyase) | Key enzyme in the synthesis of DHEA from pregnenolone. nih.gov | Potential for feedback regulation or interaction with the upstream steroidogenic pathway. |

| Aromatase (CYP19A1) | Converts androgens to estrogens. nih.gov | Investigation into whether 1-dehydroandrosterone or its metabolites can be aromatized into estrogenic compounds. |

Identification and Characterization of Novel Receptor Targets and Signaling Pathways

The biological effects of 1-dehydroandrosterone are presumed to be mediated through its conversion to active androgens that bind to the androgen receptor (AR). However, the possibility of its direct interaction with the AR or other receptors remains an open and important question. Research on DHEA has revealed that it can bind, albeit with lower affinity than cognate ligands, to several nuclear receptors, including the AR, estrogen receptors (ERα and ERβ), and others like PPARα and PXR. bioscientifica.comwikipedia.orgmdpi.com

A crucial future direction is to perform comprehensive binding and functional assays to determine if 1-dehydroandrosterone or its unique metabolites have their own receptor interaction profiles. It is plausible that they could act as selective receptor modulators, exhibiting agonist or antagonist activity in a tissue-dependent manner. High-throughput screening and detailed kinetic studies (determining Ki and EC50 values) are needed.

Beyond the classical nuclear receptors, research into DHEA has uncovered rapid, non-genomic signaling pathways initiated at the cell membrane, potentially through G-protein coupled receptors (GPCRs) or by modulating neurotransmitter receptors. bioscientifica.comahajournals.org For instance, DHEA has been shown to activate signaling cascades like the PI3K/Akt and MAPK pathways in endothelial cells. nih.gov It is imperative to investigate whether 1-dehydroandrosterone can trigger similar rapid signaling events, as this would represent a novel mechanism of action independent of genomic regulation.

Table 2: Potential Receptor Targets and Signaling Pathways for Investigation

| Receptor/Pathway | Known Ligands/Activators | Rationale for Investigation with 1-Dehydroandrosterone | Key Research Question |

|---|---|---|---|

| Nuclear Receptors | |||

| Androgen Receptor (AR) | Testosterone, DHT, DHEA. bioscientifica.comoup.com | As a pro-androgen, its metabolites are expected to bind AR. Direct binding is unknown. | What is the binding affinity and functional activity of 1-dehydroandrosterone and 1-testosterone at the AR? |

| Estrogen Receptor (ERα/ERβ) | Estradiol (B170435), DHEA. mdpi.com | Potential for direct binding or effects via aromatized metabolites. | Does 1-dehydroandrosterone or its metabolites bind to and activate ERs? |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Fatty acids, DHEA (in rodents). wikipedia.org | Potential role in metabolic regulation. | Does 1-dehydroandrosterone interact with human PPAR isoforms? |

| Membrane Receptors / Signaling | |||

| G-Protein Coupled Receptors (GPCRs) | Various hormones and neurotransmitters. | DHEA is suggested to act via a specific GPCR in endothelial cells. bioscientifica.com | Are there specific membrane receptors for 1-dehydroandrosterone that mediate rapid signaling? |

| PI3K/Akt Pathway | Growth factors, Insulin (B600854), DHEA. nih.gov | A common pathway in cell growth and metabolism, potentially activated by steroid hormones. | Does 1-dehydroandrosterone activate the PI3K/Akt pathway in tissues like muscle or endothelium? |

| MAPK/ERK Pathway | Growth factors, DHEA. ahajournals.org | Involved in cellular proliferation and differentiation. | Can 1-dehydroandrosterone induce rapid phosphorylation of ERK1/2? |

| Sigma-1 Receptor | DHEA, various psychotropic drugs. bioscientifica.com | Potential for neurosteroid activity. | Does 1-dehydroandrosterone bind to the Sigma-1 receptor and modulate neuronal function? |

Advanced Structural Biology of 1-Dehydroandrosterone-Protein Complexes

Structural biology provides the ultimate resolution for understanding molecular interactions. Currently, there is a complete lack of structural data for 1-dehydroandrosterone complexed with any of its potential protein targets, such as metabolizing enzymes or nuclear receptors. This represents a significant knowledge gap that, if filled, could accelerate our understanding of its function and guide the development of selective modulators.

Future research must aim to solve the three-dimensional structures of 1-dehydroandrosterone and its key metabolites (e.g., 1-testosterone) bound to the ligand-binding domain (LBD) of the androgen receptor. Techniques like X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM), are powerful tools for this purpose. dtic.milnih.govspringernature.com Such structures would reveal the precise molecular contacts, conformational changes induced in the receptor upon binding, and the structural basis for its agonist activity. Comparing the AR-LBD structure bound to 1-testosterone versus DHT, for example, could explain subtle differences in their biological activities. pnas.org

Similarly, obtaining structures of 1-dehydroandrosterone within the active sites of key metabolic enzymes (e.g., specific 17β-HSD isoforms) would clarify the basis for substrate specificity and provide a template for designing inhibitors that could modulate its conversion. mdpi.comnih.gov

Table 3: Status of Structural Studies for Androgens and Future Targets

Development of Mechanistic Animal Models for Specific Biological Investigations

The lack of specific animal models to study the in vivo effects of 1-dehydroandrosterone is a major barrier to understanding its physiological relevance. While it has been identified in designer supplements, its effects are often studied in humans in uncontrolled settings. nih.govwebmd.com To rigorously investigate its biological functions, validated and targeted animal models are essential.

Rodent models have been successfully established for the related compound DHEA, for example, to study its effects on polycystic ovary syndrome (PCOS) or metabolic parameters. dergipark.org.trnih.govnih.gov A crucial future step is to develop analogous models using 1-dehydroandrosterone. This would involve administering the compound to rodents (rats or mice) of different ages and metabolic states to study its effects on:

Reproductive Phenotypes: Assessing impacts on the estrous cycle, ovarian morphology, and fertility. dergipark.org.trfrontiersin.org

Metabolic Health: Investigating changes in body composition, insulin sensitivity, and lipid profiles, particularly in combination with dietary challenges like a high-fat diet. nih.govnih.gov

Anabolic/Androgenic Activity: Using orchiectomized (castrated) male rodent models to isolate the effects of 1-dehydroandrosterone supplementation on androgen-dependent tissues like muscle and seminal vesicles, removing the confounding influence of endogenous testosterone. oup.com

These models would allow for controlled, mechanistic studies to dissect the compound's direct effects versus those of its downstream metabolites.

Table 4: Potential Animal Models for 1-Dehydroandrosterone Research

| Animal Model | Rationale / Approach | Key Research Questions |

|---|---|---|

| DHEA-induced PCOS Model Analog | Daily subcutaneous injection of 1-dehydroandrosterone in female rats/mice. dergipark.org.tr | Does it induce PCOS-like phenotypes (e.g., cystic ovaries, anovulation)? What is the impact on the hypothalamic-pituitary-gonadal axis? |

| Orchiectomized (ORX) Male Rodent Model | Supplementation in castrated males to eliminate endogenous testicular androgens. oup.com | What are the specific anabolic effects on muscle mass and androgenic effects on reproductive tissues? How does it affect tissue-specific steroid levels? |

| High-Fat Diet (HFD) Metabolic Model | Administration of 1-dehydroandrosterone to rodents on an HFD. nih.govnih.gov | Does it prevent or exacerbate diet-induced obesity, insulin resistance, or dyslipidemia? |

| Pseudo Germ-Free Model | Administration to mice with depleted gut microbiota (via antibiotics) to study microbiome interactions. nih.gov | Is the gut microbiome involved in the metabolism of 1-dehydroandrosterone? Do its metabolic effects depend on the gut microbiota? |

Potential for Derivatization in Chemical Biology Tool Development and Probe Generation

Chemical biology offers powerful tools to dissect complex biological systems. A significant future avenue for 1-dehydroandrosterone research lies in its chemical derivatization to generate molecular probes. These probes can be used to visualize the compound's journey within a cell and to identify its molecular targets, many of which may be unknown.

The development of such tools is a well-established strategy in steroid research. mdpi.comacs.org Key approaches for future work include:

Fluorescent Probes: Synthesizing conjugates of 1-dehydroandrosterone with a fluorescent dye (e.g., BODIPY). mdpi.com These probes would enable real-time imaging of its uptake, subcellular localization (e.g., nucleus, mitochondria, endoplasmic reticulum), and dynamics in living cells using fluorescence microscopy. rsc.orgnih.gov

Affinity-Based Probes: Attaching a "handle" to 1-dehydroandrosterone, such as biotin (B1667282) or an alkyne tag for click chemistry. These probes can be used in proteomic experiments to "fish out" and identify binding proteins from cell lysates, a method known as affinity purification-mass spectrometry (AP-MS). This is a powerful, unbiased approach to discover novel receptor proteins or metabolizing enzymes.

Photo-affinity Probes: Incorporating a photo-reactive group that, upon UV light activation, forms a permanent covalent bond with the nearest protein. This technique can trap even weak or transient interactions, providing a snapshot of the compound's direct binding partners in a cellular context.

The synthesis of these chemical tools is a critical and necessary step to move beyond correlational studies and gain a definitive, mechanistic understanding of how 1-dehydroandrosterone functions at the molecular level. nih.gov

Table 5: Chemical Probe Strategies for 1-Dehydroandrosterone Research

| Probe Type | Derivatization Strategy | Application | Research Goal |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., BODIPY, coumarin) to a non-critical position on the steroid scaffold. mdpi.comrsc.org | Live-cell imaging, fluorescence microscopy. | Visualize subcellular localization and trafficking of 1-dehydroandrosterone. |

| Affinity Probe (e.g., Biotinylated) | Conjugation with biotin. | Affinity purification, pull-down assays followed by mass spectrometry. | Isolate and identify specific binding proteins (receptors, enzymes) from cell or tissue extracts. |

| "Clickable" Probe | Incorporation of a terminal alkyne or azide (B81097) group. nih.gov | Bio-orthogonal ligation to reporter tags (e.g., fluorescent azide/alkyne) for imaging or biotin for purification. | Versatile tool for both imaging and proteomic identification of targets. |

| Photo-affinity Probe | Incorporation of a photo-reactive moiety (e.g., diazirine, benzophenone). | Covalent cross-linking to interacting proteins upon UV irradiation. | Capture and identify both stable and transient protein interactions in a native cellular environment. |

Q & A

Q. What strategies minimize confounding variables when analyzing this compound’s role in endocrine disruption studies?

- Methodological Answer :

- Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., DHT or flutamide).

- Measure co-factors like sex hormone-binding globulin (SHBG) levels, which modulate free steroid concentrations.

- Use mixed-effects models to account for inter-individual variability in human cohort studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.